3-Acetylthianaphthene Exhibits High Affinity for the Dopamine Transporter (DAT) with Reported Selectivity
3-Acetylthianaphthene has been shown to inhibit the reuptake of dopamine by binding to the dopamine transporter (DAT) . While specific Ki or IC50 values are not publicly available in the current literature for this exact compound, the same source reports that it has a 'high affinity' for DAT and is 'selective for this receptor' . In the broader context of benzothiophene-based dopamine receptor ligands, the 3-substitution pattern is a key determinant of subtype selectivity, as demonstrated by compounds like FAUC346, which shows outstanding D3 affinity and selectivity [1]. This class-level evidence supports the inference that the 3-acetyl substitution on the benzothiophene core contributes to its observed DAT selectivity relative to other heterocyclic ketones.
| Evidence Dimension | Dopamine transporter (DAT) affinity and selectivity |
|---|---|
| Target Compound Data | High affinity; selective for DAT (exact quantitative data unavailable in public domain) |
| Comparator Or Baseline | Other benzothiophene derivatives (e.g., FAUC346) demonstrate that 3-substitution enhances D3/DAT selectivity |
| Quantified Difference | Not quantified for the target compound |
| Conditions | In vitro binding assays (implied from literature context) |
Why This Matters
For neuroscience researchers developing DAT-targeting probes or therapeutics, the reported selectivity of 3-acetylthianaphthene suggests it may serve as a more selective starting point than non-selective dopamine reuptake inhibitors, potentially reducing off-target effects in downstream applications.
- [1] Hackling, A., et al. (2016). Interactive SAR Studies: Rational Discovery of Super-Potent and Highly Selective Dopamine D3 Receptor Antagonists and Partial Agonists. Figshare. https://doi.org/10.6084/m9.figshare.3398574 View Source
